molecular formula C20H25ClN2O4S2 B3971706 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B3971706
M. Wt: 457.0 g/mol
InChI Key: SMNHDMUMYYOVOG-UHFFFAOYSA-N
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Description

The compound N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a structurally complex alaninamide derivative featuring a 4-chlorophenylsulfanyl ethyl chain, a 4-ethoxyphenyl group, and a methylsulfonyl moiety.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S2/c1-4-27-18-9-7-17(8-10-18)23(29(3,25)26)15(2)20(24)22-13-14-28-19-11-5-16(21)6-12-19/h5-12,15H,4,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHDMUMYYOVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chlorophenylsulfanyl ethylamine, which is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes at the cellular level.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure is distinguished by its 4-ethoxyphenyl and methylsulfonyl groups. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Substituents (R1, R2, R3) Amino Acid Backbone Molecular Formula Molecular Weight Notable Features
Target Compound R1: 4-Ethoxyphenyl, R2: Methylsulfonyl Alaninamide Not explicitly provided ~493 (estimated) Ethoxy group enhances lipophilicity
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N~2~-(3,4-Dimethoxyphenyl)-N~2~-(Methylsulfonyl)Glycinamide R1: 3,4-Dimethoxyphenyl, R2: Methylsulfonyl Glycinamide C19H23ClN2O5S2 459.0 Dimethoxy groups may improve solubility
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)Acetamide R1: 4-Methoxyphenyl, R3: Amino Acetamide C15H14N2O2S 286.35 Aminophenylsulfanyl enhances antimicrobial activity
2-[(2-{[(4-Methylphenyl)sulfonyl]Amino}Phenyl)Sulfanyl]-N-(4-Morpholinophenyl)Acetamide R1: 4-Morpholinophenyl, R2: 4-Methylphenylsulfonyl Acetamide C25H27N3O4S2 497.63 Morpholine ring introduces basicity

Key Observations :

  • Substituent Effects :
    • 4-Ethoxyphenyl vs. Methoxy/Dimethoxy : The ethoxy group in the target compound is bulkier and more lipophilic than methoxy, which may alter membrane permeability and target binding .
    • Methylsulfonyl Group : This electron-withdrawing group is shared with CAS 6495-20-1 and may enhance metabolic stability by resisting enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 2
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N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

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